molecular formula C13H10BrNO3S B14094867 3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid

3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid

Cat. No.: B14094867
M. Wt: 340.19 g/mol
InChI Key: CGNXDYXPCDKBEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid involves several steps. One common synthetic route includes the reaction of 5-bromo-2-hydroxybenzaldehyde with thiazole-4-methanol under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including condensation with acrylic acid, to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is being conducted on its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound useful in studying biological pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromo-2-(thiazol-4-ylmethoxy)phenyl)acrylic acid include other thiazole derivatives and brominated phenyl compounds. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H10BrNO3S/c14-10-2-3-12(9(5-10)1-4-13(16)17)18-6-11-7-19-8-15-11/h1-5,7-8H,6H2,(H,16,17)

InChI Key

CGNXDYXPCDKBEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OCC2=CSC=N2

Origin of Product

United States

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